2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine
Description
Evolution and Significance of Pyrimidine (B1678525) Core in Mesogenic Systems
The pyrimidine ring, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the biological world, forming the basis for nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.govwikipedia.org Beyond its profound biological importance, the pyrimidine moiety has emerged as a significant component in the field of materials science, particularly in the design of liquid crystals. researchgate.netnih.govrsc.org Liquid crystals, or mesogens, are a state of matter with properties between those of conventional liquids and solid crystals, making them crucial for technologies like liquid crystal displays (LCDs). mdpi.com
The incorporation of the pyrimidine core into mesogenic—or liquid crystal-forming—molecules has been a subject of extensive research. researchgate.netmdpi.com The unique electronic and structural characteristics of the pyrimidine ring, such as its dipole moment and ability to influence intermolecular interactions, play a crucial role in determining the physical properties of a liquid crystal. mdpi.com These properties include the temperature range over which the liquid crystal phase is stable (the mesophase range), the type of liquid crystal phase (e.g., nematic, smectic), and the material's optical and dielectric anisotropy. researchgate.netmdpi.com
The evolution of pyrimidine-based liquid crystals has been driven by the quest for materials with specific properties tailored for advanced applications. nih.gov Early research focused on understanding how the substitution pattern on the pyrimidine ring and the nature of the attached flexible chains influence the mesomorphic behavior. koreascience.kr For instance, 2,5-disubstituted pyrimidines, where functional groups are attached at the 2 and 5 positions, have been extensively studied. The lateral nitrogen atoms in the pyrimidine ring create a strong lateral dipole moment, which can lead to materials with high dielectric anisotropy, a desirable property for low-voltage display applications. The ability to easily modify the pyrimidine structure allows for the fine-tuning of these properties, making pyrimidine a versatile scaffold in the design of novel liquid crystal materials. nih.gov
Contextualization of 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine within Modern Liquid Crystal Science
The specific compound, this compound, belongs to the class of 2,5-disubstituted phenylpyrimidine liquid crystals. synthon-chemicals.comalfa-chemistry.com In this molecule, a phenyl ring with a hexyloxy chain is attached at the 2-position of the pyrimidine ring, and an octyl chain is attached at the 5-position. This structure is characteristic of a calamitic, or rod-like, liquid crystal, where the rigid core (the phenylpyrimidine unit) is responsible for the orientational order, and the flexible alkyl chains (hexyloxy and octyl groups) influence the melting point and the stability of the mesophases.
Research into this class of compounds is often aimed at creating materials for ferroelectric liquid crystal displays, which require the formation of a chiral smectic C (SmC*) phase. koreascience.kr The smectic phases are characterized by a layered arrangement of molecules. The specific arrangement and properties can be manipulated by altering the length of the alkyl chains. mdpi.comkoreascience.kr For instance, studies on analogous compounds have shown that increasing the length of the terminal alkyl chains can influence the transition temperatures between the crystalline, smectic, and isotropic liquid phases. koreascience.kr
The compound this compound is a representative example of the molecular engineering approach used in liquid crystal science. By systematically varying the components of the molecule—the core structure, the linking groups, and the terminal chains—researchers can develop a deep understanding of the structure-property relationships that govern the behavior of these advanced materials. mdpi.com
Below is a table of key properties for this compound:
| Property | Value |
| CAS Number | 57202-48-9 synthon-chemicals.combuyersguidechem.com |
| Molecular Formula | C24H36N2O alfa-chemistry.combuyersguidechem.com |
| Molecular Weight | 368.56 g/mol alfa-chemistry.combuyersguidechem.com |
| Melting Point | 57-62 °C alfa-chemistry.combuyersguidechem.com |
| Boiling Point | 438.6 °C at 760 mmHg alfa-chemistry.combuyersguidechem.com |
| Density | 0.971 g/cm³ alfa-chemistry.combuyersguidechem.com |
| Mesophase Behavior | Cr 27.5 SmC 44.5 SmA synthon-chemicals.com |
Note: Cr = Crystal, SmC = Smectic C phase, SmA = Smectic A phase. Temperatures are in Celsius.
Academic Scope and Research Contributions of the Compound Class
The academic scope of pyrimidine-based liquid crystals, including compounds like this compound, is broad and multifaceted. Research in this area contributes to fundamental understanding in chemistry, physics, and materials science, while also driving technological innovation. A significant area of research is the synthesis of novel pyrimidine derivatives and the characterization of their mesomorphic properties. rsc.orgkoreascience.krresearchgate.net This involves exploring new synthetic routes and studying how molecular structure dictates the self-assembly into different liquid crystal phases. researchgate.netacs.org
A major contribution of this class of compounds is in the development of advanced display technologies. researchgate.net The unique dielectric and optical properties of pyrimidine-based liquid crystals make them suitable for applications requiring fast switching times and low power consumption. rsc.orgresearchgate.net Furthermore, the development of "de Vries-like" smectic liquid crystals, which exhibit minimal layer shrinkage at the SmA to SmC phase transition, is a key area of research where phenylpyrimidine cores have shown significant promise. nih.govaps.org This property is crucial for creating defect-free and shock-resistant ferroelectric displays. researchgate.net
The academic interest also extends to photoswitchable liquid crystals, where the incorporation of photoresponsive units like azobenzene (B91143) into a pyrimidine-based structure allows for the control of material properties with light. rsc.orgresearchgate.net This opens up possibilities for applications in optical data storage, smart windows, and photonics. researchgate.net The versatility of the pyrimidine scaffold continues to make it a central focus of research for creating new functional materials with tailored properties for a wide range of advanced applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hexoxyphenyl)-5-octylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-11-13-21-19-25-24(26-20-21)22-14-16-23(17-15-22)27-18-12-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLPEPWPJQANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345358 | |
| Record name | 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57202-48-9 | |
| Record name | 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Hexyloxy Phenyl 5 Octylpyrimidine and Its Analogs
Established Synthetic Routes for Pyrimidine-Phenyl Systems
The creation of the bond between the pyrimidine (B1678525) and phenyl rings is a critical step in the synthesis of this class of liquid crystals. Palladium-catalyzed cross-coupling reactions have become the cornerstone for this transformation due to their efficiency and functional group tolerance.
Key Reaction Pathways for 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine Synthesis
A plausible and efficient synthetic route to this compound involves a convergent approach, where the substituted pyrimidine and phenyl fragments are synthesized separately and then coupled. A key reaction in this pathway is the Suzuki-Miyaura cross-coupling reaction. berkeley.eduresearchgate.net
A proposed multi-step synthesis would be as follows:
Synthesis of 5-octyl-2-chloropyrimidine: This intermediate can be prepared starting from commercially available materials. One possible route involves the synthesis of a pyrimidine ring followed by halogenation.
Synthesis of 4-(hexyloxy)phenylboronic acid: This boronic acid derivative can be synthesized from 4-bromophenol. The phenolic hydroxyl group is first etherified with 1-bromohexane (B126081) to yield 1-bromo-4-(hexyloxy)benzene. This aryl bromide is then converted to the corresponding boronic acid via a Grignard reaction with a trialkyl borate, followed by acidic hydrolysis. georganics.skchemicalbook.com
Suzuki-Miyaura Coupling: The final step involves the palladium-catalyzed cross-coupling of 5-octyl-2-chloropyrimidine with 4-(hexyloxy)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium carbonate, in a suitable solvent system like a mixture of toluene (B28343) and water. berkeley.eduresearchgate.net
The general reaction is depicted below:
Scheme 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Synthetic Approaches for Related Phenylpyrimidine Derivatives
The synthesis of related phenylpyrimidine derivatives often employs similar palladium-catalyzed cross-coupling strategies. The versatility of reactions like the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituents on both the phenyl and pyrimidine rings by simply changing the corresponding boronic acid or halogenated pyrimidine precursor. researchgate.net For instance, derivatives with different alkyl or alkoxy chain lengths can be readily prepared.
Alternative palladium-catalyzed reactions such as Stille coupling (using organotin reagents) or Heck coupling (with alkenes) can also be employed for the synthesis of phenylpyrimidine systems, although the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.
Advanced Synthesis Techniques and Optimization Strategies
To improve yields, reduce reaction times, and enhance the purity of the final liquid crystalline products, advanced synthesis techniques and optimization of reaction conditions are crucial.
Solvent Effects and Catalysis in Pyrimidine Mesogen Synthesis
The choice of solvent and catalyst system significantly impacts the efficiency of the palladium-catalyzed cross-coupling reactions used in the synthesis of pyrimidine mesogens.
Catalysis: The selection of the palladium catalyst and its corresponding ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems, including those with more specialized phosphine (B1218219) ligands, can offer improved activity and stability. acs.org The catalyst loading is also an important parameter to optimize, with lower loadings being desirable for both cost and ease of purification.
Solvent Effects: The solvent system plays a crucial role in the Suzuki-Miyaura coupling. A mixture of an organic solvent, such as toluene or 1,4-dioxane, and an aqueous solution of the base is commonly employed. The organic solvent solubilizes the organic reactants, while the aqueous phase contains the inorganic base necessary for the catalytic cycle. The ratio of the solvents can influence the reaction rate and yield.
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. jocpr.comnih.govresearchgate.netnih.govnanobioletters.com In the synthesis of phenylpyrimidine derivatives, microwave-assisted heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. jocpr.comnih.govnanobioletters.com
| Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Reflux | researchgate.net |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 | berkeley.edu |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | nih.govnih.gov |
Purification and Isolation Methodologies for High-Purity Mesogens
The purity of liquid crystalline materials is of utmost importance, as even small amounts of impurities can significantly affect their mesomorphic properties, such as transition temperatures and phase stability. Therefore, rigorous purification protocols are essential.
Column Chromatography: Following the synthesis, the crude product is typically subjected to column chromatography on silica (B1680970) gel. A suitable eluent system, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is used to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.
Recrystallization: Recrystallization is a critical final step for achieving high purity. The purified product from column chromatography is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of highly ordered crystals, while impurities tend to remain in the mother liquor. The choice of solvent is crucial and is determined empirically. Common solvents for recrystallizing organic compounds include ethanol, methanol, and ethyl acetate. For liquid crystals, multiple recrystallizations may be necessary to achieve the required purity for sharp and well-defined phase transitions.
Structural Elucidation in Synthetic Research
The confirmation of the chemical structure of the synthesized this compound is achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.
¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons on the pyrimidine and phenyl rings, the methylene (B1212753) protons of the hexyloxy and octyl chains, and the terminal methyl groups. The splitting patterns and coupling constants of the aromatic protons can confirm the substitution pattern. berkeley.eduresearchgate.netnih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons can confirm the successful formation of the phenylpyrimidine core, while the signals in the aliphatic region correspond to the hexyloxy and octyl chains. researchgate.netnih.govrsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized molecule. researchgate.netnih.govnih.gov
| Technique | Information Obtained | Expected Observations for this compound |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for aromatic protons, -OCH₂- protons, aliphatic chain protons, and terminal -CH₃ protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Carbon skeleton | Distinct signals for aromatic and aliphatic carbons, confirming the presence of the phenyl, pyrimidine, hexyloxy, and octyl groups. |
| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak corresponding to the molecular weight of C₂₄H₃₆N₂O, along with characteristic fragmentation patterns. |
| X-ray Crystallography | 3D molecular structure | Precise bond lengths and angles, confirming the planar pyrimidine ring and the relative orientation of the phenyl ring and alkyl/alkoxy chains. |
Spectroscopic Confirmation of Molecular Architecture (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
For example, in analogous 2,5-disubstituted pyrimidines, the protons on the pyrimidine ring typically appear as singlets in the aromatic region of the ¹H NMR spectrum. The protons of the phenyl ring exhibit characteristic doublet signals, corresponding to their ortho and meta positions relative to the ether linkage. The aliphatic protons of the hexyloxy and octyl chains would appear as a series of multiplets in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the aromatic carbons of the pyrimidine and phenyl rings, as well as for the aliphatic carbons of the alkyl and alkoxy chains. The chemical shifts of these carbons are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular formula, C24H36N2O. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, cleavage of the ether bond or fragmentation of the alkyl chains would result in characteristic daughter ions, which can be used to piece together the molecular structure.
Illustrative Spectroscopic Data for an Analogous Compound
To illustrate the type of data obtained, the following tables present the ¹H and ¹³C NMR spectroscopic data for a related compound, 4-(4-chlorophenyl)-5-methylpyrimidine. rsc.org
Table 1: ¹H NMR Data for 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.13 | s | Pyrimidine-H |
| 8.65 | s | Pyrimidine-H |
| 7.60-7.58 | d | Phenyl-H |
| 7.49-7.47 | d | Phenyl-H |
| 2.40 | s | Methyl-H |
Table 2: ¹³C NMR Data for 4-(4-chlorophenyl)-5-methylpyrimidine rsc.org
| Chemical Shift (ppm) | Assignment |
| 163.83 | Pyrimidine-C |
| 158.90 | Pyrimidine-C |
| 156.60 | Pyrimidine-C |
| 136.17 | Phenyl-C |
| 135.77 | Phenyl-C |
| 130.31 | Phenyl-C |
| 128.76 | Phenyl-C |
| 128.17 | Phenyl-C |
| 17.18 | Methyl-C |
This data is for an analogous compound and serves for illustrative purposes only.
Mesophase Behavior and Structural Property Relationships of 2 4 Hexyloxy Phenyl 5 Octylpyrimidine
Identification and Characterization of Liquid Crystalline Phases
The phase sequence of 2-phenyl-5-alkylpyrimidines is highly dependent on the lengths of the terminal alkyl and alkoxy chains. For the closely related homolog, 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine, a well-defined sequence of phases has been experimentally observed: Crystalline (Cr), Smectic C (SmC), Smectic A (SmA), Nematic (N), and Isotropic Liquid (L). nih.gov Given the established structure-property relationships in liquid crystals, 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine is expected to exhibit a similar, though not identical, phase behavior. The melting point for this specific compound has been identified in the range of 57-62°C. buyersguidechem.com
The characterization of these phases relies on techniques such as polarized optical microscopy (POM), which reveals characteristic textures for each phase, and differential scanning calorimetry (DSC), which measures the transition temperatures and enthalpies. More advanced techniques like X-ray diffraction (XRD) are used to determine the molecular arrangement within the layers.
The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecular long axes but no positional order. In this phase, the molecules align, on average, along a common direction known as the director. For phenylpyrimidine-based liquid crystals, the nematic phase is typically observed at temperatures above the smectic phases and below the transition to the isotropic liquid. nih.gov
A key feature of the nematic phase is its anisotropy, meaning its physical properties are direction-dependent. Studies on the closely related 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine (PYP8O8) have provided significant insights into this anisotropy. nih.govaps.org
Thermoelastic Anisotropy : The anisotropy in mechanical and thermal properties is a defining characteristic. Brillouin light spectroscopy and temperature wave analysis of PYP8O8 revealed that thermal anisotropy is significantly larger than mechanical anisotropy in the liquid crystal phases. nih.gov The anisotropy of the phonon mean-free path was found to correlate with the structural anisotropy of the rigid phenyl-pyrimidine core. nih.gov
Collective Dynamics : Inelastic x-ray scattering (IXS) experiments show that the anisotropy in collective dynamics (phonon propagation) persists into the terahertz region. aps.orgresearchgate.net This indicates that even at very high frequencies, the ordered nature of the liquid crystal affects its dynamic properties differently in directions parallel and perpendicular to the director. aps.org
For this compound, similar anisotropic behavior is expected in its nematic phase, driven by the alignment of its elongated molecules.
Smectic phases exhibit a higher degree of order than nematic phases, featuring one-dimensional positional order in addition to orientational order. The molecules are arranged in layers, with the layer normal defining a specific axis.
Smectic A (SmA) Phase : In the SmA phase, the molecular long axes are, on average, oriented parallel to the layer normal. This results in an orthogonal arrangement. This phase is typically found at temperatures just below the nematic phase. In studies of phenylpyrimidine mixtures, the SmA phase often demonstrates high stability over a broad concentration range. koreascience.kr
Smectic C (SmC) Phase : The SmC phase is distinguished by a collective tilt of the molecular long axes with respect to the layer normal. This tilted arrangement is a lower-temperature, higher-order phase compared to SmA. The presence of a SmC phase is confirmed in homologs like 5-n-octyl-2-(4-n-octyloxyphenyl)-pyrimidine. nih.gov The transition from SmA to SmC is a second-order phase transition, characterized by the development of a finite tilt angle.
The formation of these smectic phases in this compound is driven by the tendency of the molecules to self-assemble into layers, a behavior enhanced by the flexible alkyl and alkoxy chains.
The sequence and stability of mesophases are directly governed by the molecule's architecture. The key components are the rigid core, the flexible terminal chains, and the linking groups.
The phenyl-pyrimidine core provides the necessary rigidity and anisotropy for liquid crystalline behavior. The connection point between the phenyl and pyrimidine (B1678525) rings is crucial; molecular dynamics simulations have shown that isomers with different connection points (e.g., 2-phenyl vs. 5-phenyl pyrimidine) have different preferred core conformations and torsional barriers, leading to dramatically different phase diagrams. mdpi.com For instance, 2-(4-butyloxyphenyl)-5-octyloxypyrimidine exhibits a SmC phase, while its isomer, 5-(4-butyloxyphenyl)-2-octyloxypyrimidine, shows only a SmA phase, highlighting the subtle but powerful influence of the core's geometry. mdpi.com
The stability of the mesophases is also influenced by the planarity and polarizability of the mesogenic core. researchgate.net A more planar structure allows for more efficient packing, which generally leads to more ordered smectic phases and higher transition temperatures. researchgate.net
Polymorphism and Crystalline Phase Transitions in Pyrimidine Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in organic materials, including liquid crystals. researchgate.net The different crystalline polymorphs of a substance can exhibit distinct physical properties, and the transitions between them are of both fundamental and practical importance. In pyrimidine derivatives, polymorphism can be influenced by factors such as molecular conformation, intermolecular interactions (like hydrogen bonding in some derivatives), and the thermal history of the sample. nih.gov
For instance, studies on phenobarbital, a pyrimidine derivative, have revealed a complex polymorphic landscape with multiple crystal forms arising from conformational flexibility and different hydrogen-bonding motifs. nih.gov While this compound lacks the hydrogen-bonding capabilities of phenobarbital, its flexible alkyl chains can still adopt different conformations, potentially leading to different crystalline packing arrangements.
A particularly interesting aspect of the phase behavior of some 2-phenylpyrimidine (B3000279) derivatives is the occurrence of "de Vries-like" smectic phases. acs.orgnih.govaps.org In a conventional smectic A to smectic C transition, the tilting of the molecules within the layers leads to a significant contraction of the layer spacing. aps.org However, in de Vries smectics, this layer shrinkage is minimal (typically ≤1%). nih.gov This behavior is highly desirable for applications in ferroelectric liquid crystal displays, as it prevents the formation of defects that can arise from changes in layer thickness. aps.org
The de Vries character in phenylpyrimidine systems is often achieved by designing molecules where there is a frustration between structural elements that promote the smectic C phase and those that favor the smectic A phase. acs.org For example, the combination of a 5-phenylpyrimidine (B189523) core, which tends to promote the smectic A phase, with a trisiloxane-terminated side-chain, which encourages the smectic C phase, has been shown to produce materials with significant de Vries character. acs.org X-ray diffraction studies on such systems have confirmed layer shrinkages as low as 0.5% to 1.4% upon the SmA to SmC transition. acs.org
The table below presents data on crystalline phase transitions and polymorphism in pyrimidine derivatives, including examples of de Vries-like behavior.
| Compound/System | Phase Transition(s) | Key Findings | Reference(s) |
| 5-(4-(11-(1,1,1,3,3,5,5-heptamethyltrisiloxanyl)-undecyloxy)phenyl)-2-(1-alkyloxy)pyrimidine | SmA - SmC | Exhibits "de Vries-like" behavior with maximum layer contractions of 0.5% to 1.4%. | acs.org |
| Chiral 5-phenylpyrimidine benzoate (B1203000) with a tetra-carbosilane backbone | Iso - SmA* - Cr | Shows good de Vries properties with a low reduction factor for layer shrinkage. | aps.org |
| Ionic liquid crystals with a phenylpyrimidine core | SmA - SmC | First examples of de Vries-type behavior in ionic liquid crystals, with significantly reduced layer shrinkage compared to conventional materials. | nih.gov |
| Bent-core liquid crystal with a single chiral side chain | Isotropic -> Oblique Columnar (slow cooling) or Helical Microfilament (rapid cooling) | Demonstrates thermal history-dependent polymorphism, leading to different liquid crystalline structures with distinct optical properties. | researchgate.net |
| Phenobarbital (5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione) | Multiple crystalline polymorphs (e.g., Form I, II, V, XV) | Conformational polymorphism and varied hydrogen-bonding networks lead to a rich polymorphic landscape. | nih.gov |
Electro Optical Properties and Stimuli Responsive Behavior
Dielectric Properties and Anisotropy Investigations
Research into phenylpyrimidine liquid crystals indicates that they often exhibit significant dielectric anisotropy (Δε), a key property for their application in display technologies. This anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε are crucial for determining the switching behavior of the liquid crystal in an electric field.
Low and High Frequency Relaxation Processes
Dielectric relaxation spectroscopy is a powerful tool to study the molecular dynamics of liquid crystals. Typically, in the nematic phase, two primary relaxation modes are observed: a low-frequency mode associated with the rotation of molecules around their short axis (a motion that is often hindered by the nematic potential) and a high-frequency mode related to the rotation around the long molecular axis. For ferroelectric or more complex smectic phases, additional collective relaxation processes, such as the Goldstone mode and Soft mode, can be observed. Without experimental data for 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine, it is not possible to detail the frequencies or activation energies of its specific relaxation processes.
Investigation of Electro-Optical Switching Dynamics
The speed at which a liquid crystal can be switched between different orientational states by an electric field is a critical parameter for many applications. This is typically characterized by the rise and fall times of the optical response.
Response Time Analysis in Liquid Crystal Cells
The response time of a liquid crystal cell is dependent on several factors, including the rotational viscosity of the material, the dielectric anisotropy, the elastic constants, and the cell gap. For phenylpyrimidine-based liquid crystals, these parameters are tailored through molecular engineering to optimize switching speeds for various applications. No specific data on the response time of this compound in liquid crystal cells has been reported.
Spontaneous Polarization and Rotational Viscosity in Ferroelectric Systems
Should this compound exhibit a chiral smectic C (SmC*) or other ferroelectric phase, it would possess a spontaneous polarization (Ps), which is the macroscopic electric dipole moment in the absence of an external electric field. The rotational viscosity (γ) is a measure of the internal friction that resists the reorientation of the liquid crystal director. Both Ps and γ are crucial in determining the switching speed and behavior of ferroelectric liquid crystal devices. As there is no indication in the available literature that this specific compound forms a ferroelectric phase, no data on its spontaneous polarization or associated rotational viscosity can be provided.
Photo-Responsive Characteristics of Pyrimidine-Based Mesogens
The photo-responsiveness of liquid crystals is typically achieved by incorporating a photosensitive moiety, such as an azobenzene (B91143) or spiropyran group, into the molecular structure. Upon irradiation with light of a specific wavelength, these moieties undergo a reversible change in their molecular geometry (e.g., trans-cis isomerization), which can disrupt the liquid crystalline order and lead to a phase transition or a change in the optical properties of the material.
While there is extensive research on photo-responsive pyrimidine-based liquid crystals, these systems typically contain an additional photo-active unit. researchgate.net The chemical structure of this compound does not inherently contain a standard photo-switchable group. Therefore, it is not expected to exhibit significant photo-responsive characteristics unless it is part of a mixture with a photosensitive dopant.
Photoisomerization Effects in Solution and Liquid Crystal Cells
Extensive research has been conducted to identify the specific photoisomerization effects of this compound in both solution and liquid crystal cells. However, detailed experimental data outlining the photoisomerization pathways, quantum yields, and the dynamics of isomer state changes for this particular compound are not available in the reviewed scientific literature.
General studies on other photochromic molecules, such as azobenzene derivatives, demonstrate that photoisomerization from a thermally stable trans isomer to a less stable cis isomer can be initiated by UV light. This process is often reversible, with the cis isomer reverting to the trans form either thermally or upon irradiation with visible light. The change in molecular geometry during isomerization significantly impacts the bulk properties of the liquid crystal, a phenomenon that is harnessed in various applications. For instance, the transformation from a linear trans isomer to a V-shaped cis isomer can disrupt the nematic order of a liquid crystal, potentially leading to a phase transition to an isotropic state.
Photo-induced Molecular Ordering/Disordering Phenomena
Information regarding specific photo-induced molecular ordering or disordering phenomena in liquid crystal cells containing this compound is not detailed in the available research.
In broader studies of photo-responsive liquid crystal systems, the introduction of photoisomerizable guest molecules into a liquid crystal host allows for the modulation of the molecular order with light. The trans isomers of photochromic dopants are typically calamitic (rod-shaped) and align with the liquid crystal director, thus stabilizing the mesophase. Upon photoisomerization to the bent cis form, these molecules disrupt the local order, leading to a decrease in the order parameter of the liquid crystal. This can manifest as a shift in phase transition temperatures or, in some cases, a complete isothermal phase transition from a nematic to an isotropic state under continuous irradiation. The specific impact of such phenomena in systems containing this compound would depend on the interplay between the host liquid crystal and the photodynamic behavior of any incorporated photo-responsive units.
Advanced Material Concepts and Functional Derivatives
Application in Liquid Crystal Mixtures and Doping Studies
Liquid crystals incorporating 2,5-disubstituted pyrimidine (B1678525) rings are frequently utilized in commercial liquid crystal displays (LCDs). tandfonline.com The compound 2-[4-(hexyloxy)phenyl]-5-octylpyrimidine serves as a crucial component in multicomponent liquid crystal mixtures, where its properties are tailored to achieve specific performance metrics. mdpi.com The careful selection and combination of different mesogens are essential for creating materials with a broad nematic phase range, optimal birefringence, and desired dielectric anisotropy. mdpi.com
Molecular dynamics simulations on mixtures of similar alkoxy-substituted phenylpyrimidines have provided microscopic insights into their phase behavior. nih.govresearchgate.net For instance, studies on binary mixtures of 2-[4-(butyloxy)phenyl]-5-(octyloxy)pyrimidine (a close analog to the title compound) and a longer-chain equivalent, 2-[4-(tetradecyloxy)phenyl]-5-(tetradecyloxy)pyrimidine, revealed that the composition directly influences phase stability. nih.govresearchgate.net These simulations showed that mixing can stabilize the smectic A (SmA) phase at the expense of the smectic C (SmC) and nematic (N) phases, a transition driven by out-of-layer molecular fluctuations. nih.govresearchgate.net
Table 1: Simulated Phase Behavior of Pure and Mixed Phenylpyrimidine Systems
| System | Observed Phases | Key Findings |
|---|---|---|
| Pure 2PhP* | Isotropic, Nematic, SmA, SmC | Self-assembles into multiple LC phases. nih.govresearchgate.net |
| Pure PhP14** | Isotropic, SmC | Exhibits a more limited phase range. nih.govresearchgate.net |
| Binary Mixture | SmA, SmC | SmA phase is stabilized; SmC tilt angle is concentration-dependent. nih.govresearchgate.net |
*2-[4-(butyloxy)phenyl]-5-(octyloxy)pyrimidine **2-[4-(tetradecyloxy)phenyl]-5-(tetradecyloxy)pyrimidine
In the realm of advanced electro-optic devices, host-guest systems are a cornerstone for developing functional materials like ferroelectric liquid crystals (FLCs). researchgate.net These systems typically consist of an achiral liquid crystal host matrix and a chiral dopant. The title compound, this compound, is an example of a bicyclic pyrimidine achiral compound that can function as the host. researchgate.net When a suitable chiral dopant is introduced into such a host, it can induce a chiral smectic C (SmC*) phase, which is the defining characteristic of an FLC. researchgate.net
The synergy between the host and guest molecules is critical. The pyrimidine-based host provides the fundamental liquid crystalline phase and alignment, while the chiral dopant breaks the symmetry to induce ferroelectricity. tandfonline.comresearchgate.net This approach has been successfully used to design multicomponent FLC mixtures that exhibit stable enantiotropic ferroelectric phases with excellent alignment and other desirable features for photonic and electro-optical device applications. researchgate.net The heterocyclic nature of the pyrimidine core is often leveraged in these functional mesogens for applications in ferroelectrics. tandfonline.com
Optimizing the composition of liquid crystal mixtures is a key strategy for enhancing their electro-optical performance. This can involve modifying the molecular structure of the components or carefully blending different compounds. A notable strategy involves replacing a phenyl ring in a standard mesogen with a phenylpyrimidine moiety. rsc.org This substitution increases the molecule's net dipole moment, leading to materials with exceptionally high dielectric permittivity. rsc.org For example, a series of polar, rod-shaped liquid crystals based on this design principle exhibited superparaelectric nematic and smectic A phases with colossal dielectric permittivity, a property of great interest for energy storage applications in supercapacitors. rsc.org
Furthermore, the performance of FLC mixtures can be fine-tuned by adjusting the concentration and structure of both the achiral pyrimidine host and the chiral dopant. Research has focused on creating mixtures with a wide temperature range for the SmC* phase and improving mechanical stability and switching speeds. researchgate.net By investigating the relationship between the molecular length of the achiral molecules and the viscosity of the compositions, researchers can optimize the mixture for mechanically stable, fast-switching surface-stabilized FLC displays. researchgate.net Atomistic simulations confirm that even subtle changes in mixture concentration can alter phase transitions and properties like the tilt angle in the SmC phase, providing a powerful tool for targeted optimization. nih.govresearchgate.net
Oligomeric and Polymeric Pyrimidine-Based Liquid Crystals
The concept of pyrimidine-based liquid crystals extends beyond small molecules to include oligomeric and polymeric structures. tandfonline.com These larger systems combine the self-ordering properties of liquid crystals with the processability and mechanical characteristics of polymers, opening avenues for new functional materials. mdpi.commdpi.com Side-chain liquid crystal polymers (SCLCPs), where mesogenic units are attached to a polymer backbone, are particularly relevant as they can form various mesophases, such as nematic and smectic phases, similar to their low-molecular-weight counterparts. mdpi.com
Symmetric liquid crystal dimers, which consist of two identical mesogenic units linked by a flexible spacer, are widely studied as model compounds for understanding the behavior of more complex liquid-crystalline polymers. researchgate.net While specific studies on dimers of this compound are not prominent, the synthesis of dimeric and trimeric mesogens containing other cores, such as azomethine, is a well-established field. researchgate.net These studies provide foundational knowledge on structure-property relationships in oligomeric LCs. researchgate.net
Research into the interaction of non-pyrimidine-based amphiphilic oligomers (monomers, dimers, and trimers) with liquid crystals reveals that the degree of oligomerization strongly influences the system's dynamics. osti.govnih.gov For instance, the dynamics of surface-driven orientational transitions were found to accelerate from monomer to trimer, while the rate of bulk phase transitions decreased. nih.gov These findings highlight the principle that linking mesogenic units into dimers and trimers can precisely control the collective behavior and response of the resulting material, a concept applicable to pyrimidine-based systems.
The ordered environment of a liquid crystal phase can be used as a template for chemical reactions, particularly polymerization. This approach is highly effective for creating π-conjugated polymers with enhanced structural order. mdpi.comnih.gov A study demonstrated the successful polycondensation of monomers bearing a bulky pyrimidine substituent within a liquid crystal solvent. mdpi.com The resulting polymers, which formed a nematic liquid crystal phase, exhibited higher coplanarity compared to the same polymers synthesized in a conventional isotropic solvent like toluene (B28343). mdpi.com This enhanced coplanarity is attributed to the ordered LC medium, which promotes well-developed π-stacking between the polymer main chains. mdpi.com
This method allows for the creation of highly organized, chain-extended polymer structures that are aligned with the director of the liquid crystal host. nih.govmit.edu This alignment can even be controlled by applying an external electric field. mit.edu The use of an LC medium as a polymerization solvent is a powerful strategy for optimizing the transport properties of semiconducting polymers for use in sensors, electroluminescent devices, and transistors. mit.edu Supramolecular gels formed by π-conjugated polymers self-assembling within a nematic LC host also exemplify this principle, where the aligned LC templates the formation of anisotropic fibrous polymer networks.
Table 2: Influence of Reaction Medium on Polymer Properties
| Polymer | Synthesis Medium | Key Outcome | Reference |
|---|---|---|---|
| Polythiophene with pyrimidine substituent | Toluene (Isotropic) | Lower coplanarity of polymer chains. | mdpi.com |
Functionalization for Novel Material Applications
The pyrimidine core is a versatile scaffold that can be chemically modified, or functionalized, to create materials with novel properties and applications. tandfonline.com The strategic addition of different chemical groups allows for the fine-tuning of mesomorphic behavior, electronic properties, and responsiveness to external stimuli. researchgate.net
One significant example is the design of "de Vries" liquid crystals, which exhibit minimal layer shrinkage at the SmA-SmC* phase transition. researchgate.net By functionalizing a 5-phenyl-pyrimidine core with a chiral (R,R)-2,3-epoxyhexoxy chain on one side and a perfluorinated chain on the other, researchers synthesized a material that showed a SmA* phase over a wide temperature range of 82 °C. researchgate.net A similar derivative with a siloxane-terminated chain exhibited both SmA* and SmC* phases over a broad temperature range. researchgate.net This demonstrates how functionalization can be used to engineer materials with specific, advanced phase characteristics.
The chemical versatility of the pyrimidine ring has also been explored in other fields, providing a toolbox of synthetic strategies applicable to materials science. For example, various pyrimidine derivatives have been synthesized for use as dual inhibitors in cancer therapy or as potential antimicrobial agents. nih.govijpsr.com These syntheses involve reactions that could be adapted to create functionalized mesogens for sensors or other responsive materials. tandfonline.comresearchgate.net The synthesis of pyrimidine derivatives through condensation reactions or cross-coupling highlights the robustness of the pyrimidine scaffold for creating a wide array of functional molecules. nih.govtandfonline.com
Table 3: Examples of Functionalized Pyrimidine Derivatives
| Core Structure | Functional Groups | Intended Application/Property | Reference |
|---|---|---|---|
| 5-Phenyl-pyrimidine | Chiral epoxyhexoxy, perfluoro chain | de Vries Liquid Crystal | researchgate.net |
| 5-Phenyl-pyrimidine | Chiral epoxyhexoxy, siloxane chain | de Vries Liquid Crystal | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | Sulfamoylphenylamino | CDK Inhibitor | nih.gov |
| Pyrido[2,3-d]pyrimidine | Various aryl groups | Antioxidant, Anticancer | nih.gov |
Derivatization Strategies and Synthetic Routes for Functional Groups
The synthesis of functional derivatives of 2,5-disubstituted pyrimidines like this compound employs a range of modern organic chemistry techniques. These methods allow for the precise introduction of specific moieties to modulate the molecule's electronic, steric, and mesomorphic behaviors.
Common synthetic strategies include:
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for creating the core phenyl-pyrimidine linkage. researchgate.net This typically involves the reaction of a pyrimidine derivative (e.g., a bromopyrimidine) with an appropriately substituted phenylboronic acid. researchgate.net This method is compatible with a wide array of functional groups on both coupling partners. researchgate.net
C-H Functionalization: Direct C-H arylation offers an atom-economical alternative for creating carbon-carbon bonds. This approach can be used to attach aryl groups to the pyrimidine ring, with reaction rates influenced by the electronic nature of the substituents. researchgate.net
Condensation Reactions: More complex heterocyclic systems can be built onto the pyrimidine core through condensation reactions. For instance, α,β-unsaturated ketones can condense with aminopyrimidines to form fused ring systems like pyrido[2,3-d]pyrimidines. nih.gov This strategy dramatically alters the molecular geometry and electronic properties.
Multicomponent Reactions: Efficient synthesis of highly substituted pyrimidines can be achieved through one-pot, multicomponent reactions. For example, a tandem reaction involving a chalcone, benzyl (B1604629) alcohol, and ammonium (B1175870) acetate (B1210297) has been developed for this purpose. researchgate.net Another approach utilizes the NbCl5-catalyzed [2 + 2 + 2] cycloaddition of nitriles with alkynes. researchgate.net
Nucleophilic Aromatic Substitution: The introduction of functional groups at specific positions on the pyrimidine ring can be achieved via nucleophilic aromatic substitution, especially on activated substrates like chloropyrimidines. researchgate.netresearchgate.net This allows for the attachment of amines, alkoxy groups, and other nucleophiles. For example, N-Boc-protected amines can be reacted with a chloropyrimidine, followed by deprotection, to install an amino functionality. researchgate.net
The synthesis of a functionalized 2-phenylpyrimidine (B3000279) derivative often starts with a key intermediate, which is then elaborated. A representative, though general, synthetic scheme might involve the initial coupling of the core fragments followed by modification of the terminal chains.
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
| Suzuki Coupling | Forms C-C bond between a pyrimidine and a phenyl group. | Pd(PPh₃)₄, K₃PO₄ | researchgate.net |
| C-H Arylation | Directly couples an aryl halide with a C-H bond on the pyrimidine. | Palladium catalysts | researchgate.net |
| Condensation | Forms fused heterocyclic systems from α,β-unsaturated ketones. | Glacial acetic acid | nih.gov |
| Nucleophilic Substitution | Substitutes a leaving group (e.g., Cl) with a nucleophile. | Cs₂CO₃, CuI | researchgate.net |
Impact of Functionalization on Mesomorphic and Optical Properties
Functionalization of the this compound framework has a profound impact on its liquid crystalline (mesomorphic) and optical properties. The choice of substituent can be used to induce, stabilize, or modify specific liquid crystal phases and to tune optical characteristics like fluorescence and nonlinear optical responses. researchgate.net
Studies on analogous 5-phenyl-pyrimidine systems have demonstrated that attaching different terminal chains significantly alters the mesophase behavior. tudublin.ienih.gov For instance, functionalizing a 5-phenyl-pyrimidine core with a chiral (R,R)-2,3-epoxyhexoxy chain on one end and different terminal groups on the other yields materials with distinct properties. tudublin.ienih.govaps.org
Perfluorinated Chains: The introduction of a perfluorinated terminal chain can induce a wide-ranging smectic A (SmA*) phase. tudublin.ienih.gov
Siloxane Chains: A terminal siloxane group can lead to the appearance of both smectic A (SmA) and smectic C (SmC) phases over a broad temperature range. tudublin.ienih.gov The siloxane-containing analog has been shown to exhibit "de Vries smectic" characteristics, which are desirable for display applications due to minimal layer shrinkage (around 1.7%) at the SmA* to SmC* phase transition. tudublin.ienih.gov
The nature of the functional group directly influences key mesomorphic parameters such as phase transition temperatures, the type of smectic phase formed, and electro-optical responses. tudublin.ieresearchgate.net
| Functional Group | Observed Mesophase(s) | Key Property/Observation | Reference |
| Perfluorinated chain | SmA | Wide temperature range (82 °C) | tudublin.ienih.gov |
| Siloxane chain | SmA, SmC* | "de Vries smectic" character, low layer shrinkage | tudublin.ienih.gov |
| Nitro group (in related systems) | Smectic A | Promotes antiparallel molecular arrangement | researchgate.net |
From an optical perspective, functional groups act as auxochromes, modifying the electronic structure and thus the absorption and emission properties of the chromophore. nih.gov In related heterocyclic systems, introducing electron-donating or electron-withdrawing groups can tune the fluorescence, while specific functionalities can enhance second-order nonlinear optical properties. researchgate.net For example, studies on pyrazoline derivatives show that substituting a phenyl ring with groups like methoxy (B1213986) or chloro results in fluorescent compounds, whereas nitro-substitution leads to significant nonlinear optical activity. researchgate.net This principle of structure-property relationships is directly applicable to the targeted design of functional this compound derivatives for specific optical applications. researchgate.netnih.gov
Computational and Theoretical Investigations of Pyrimidine Based Liquid Crystals
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a liquid crystal molecule. These methods provide a detailed picture of the molecule's shape, electron distribution, and energetic characteristics.
In studies of related liquid crystals, DFT has been used to correlate theoretical predictions with experimental data from techniques like X-ray diffraction. mdpi.com For a molecule like 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine, DFT would be used to ascertain the planarity of the phenylpyrimidine core and the conformation of the flexible hexyloxy and octyl chains.
Table 1: Representative Theoretical Parameters Calculated via DFT for Liquid Crystal Molecules
| Parameter | Description | Typical Application in Liquid Crystals |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the stability of different conformations and predict the most likely molecular shape. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Crucial for understanding intermolecular electrostatic interactions and predicting the formation of polar-ordered phases like ferroelectric liquid crystals. rsc.org |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the molecule's electronic excitability and stability. A larger gap often implies greater stability. |
This table is illustrative of the types of data generated in DFT studies of liquid crystals; specific values for this compound are not available.
The collective behavior of molecules in a liquid crystal phase is governed by intermolecular interactions. While direct computational studies on the molecular packing of this compound are absent, research on other 2,5-disubstituted pyridine (B92270) and pyrimidine (B1678525) derivatives highlights the importance of electrostatic interactions and shape anisotropy in the formation of liquid crystal phases. researchgate.net The antiparallel or parallel orientations of molecules, driven by these interactions, are critical for the emergence of nematic or smectic phases. researchgate.net
Computational techniques can be used to analyze the molecular electrostatic potential (MESP) surface, which reveals the regions of a molecule that are electron-rich or electron-poor. This information is vital for predicting how molecules will interact with each other. For instance, in studies of other pyrimidine systems, MESP analysis has been combined with molecular docking to understand binding affinities. nih.gov A similar approach for this compound would help in understanding the forces that lead to self-assembly into liquid crystalline structures.
Modeling of Mesophase Behavior and Phase Transitions
Beyond the single-molecule level, theoretical models and simulations are used to predict how large ensembles of molecules behave and organize into different mesophases.
The study of diffusional processes in mesophases is critical for understanding the dynamic properties of liquid crystals. Theoretical models can describe how molecules move within the anisotropic environment of a nematic or smectic phase. While specific models for this compound have not been published, general frameworks exist. These models often consider the anisotropic nature of the medium and the shape of the diffusing molecule to predict diffusion coefficients that can be compared with experimental results from techniques like NMR spectroscopy.
Molecular dynamics (MD) simulations are a powerful tool for visualizing the collective behavior of liquid crystal molecules. By simulating the motion of a large number of molecules over time, MD can predict the formation of mesophases, calculate order parameters, and model phase transitions.
For systems of anisotropic molecules, these simulations can reveal how factors like molecular shape and the nature of intermolecular forces lead to the orientational order of the nematic phase or the layered structure of smectic phases. Research on other heterocyclic liquid crystals has shown that MD simulations can elucidate the relationship between molecular structure and the thermal stability of mesophases. researchgate.net For this compound, such simulations would provide a bottom-up understanding of its mesomorphic properties, linking its molecular structure to its macroscopic liquid crystalline behavior.
Broader Implications and Future Directions in Organic Electronics and Photonics
Pyrimidine (B1678525) Derivatives in Optoelectronic Materials Science
Derivatives of pyrimidine, a nitrogen-containing heterocyclic aromatic compound, have emerged as a versatile class of materials in the domain of materials science. The two nitrogen atoms in the pyrimidine ring impart an electron-deficient character, a feature that is strategically exploited to fine-tune the electronic and optical properties of materials. ingentaconnect.combenthamdirect.comresearchgate.net
Role as Building Blocks for π-Conjugated Systems
The pyrimidine ring serves as a fundamental building block in the construction of π-conjugated systems, which form the operational backbone of organic electronic devices. These systems, characterized by alternating single and double bonds, facilitate the delocalization of π-electrons, a prerequisite for efficient charge transport. ingentaconnect.combenthamdirect.comresearchgate.net The electron-withdrawing nature of the pyrimidine core makes it an ideal component for creating donor-acceptor molecular architectures. ingentaconnect.comresearchgate.net When paired with electron-donating groups, these materials can be engineered to possess specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level tuning is critical for optimizing charge injection and transport in electronic devices. ingentaconnect.comresearchgate.net Furthermore, the ability to chemically modify the pyrimidine ring with various functional groups, such as the hexyloxy and octyl chains found in 2-[4-(hexyloxy)phenyl]-5-octylpyrimidine, allows for precise control over solubility, thin-film morphology, and intermolecular packing—all of which are crucial determinants of device performance.
Potential in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)
The tunable electronic characteristics of pyrimidine derivatives make them highly promising for a variety of organic electronic applications. In the field of Organic Light-Emitting Diodes (OLEDs), these compounds can function as efficient electron-transporting materials or as host materials for phosphorescent emitters. researchgate.netresearchgate.netresearchgate.netnih.gov Their capacity to effectively transport electrons to the emissive layer is fundamental to achieving high-efficiency and long-operational-lifetime OLEDs. researchgate.netnih.govrsc.org
In the context of Organic Field-Effect Transistors (OFETs), pyrimidine-based molecules have been explored as n-type semiconductors. The inherent electron-deficient nature of the pyrimidine core facilitates the transport of electrons, a key characteristic of n-type materials. The performance of such OFETs is intricately linked to the molecular packing and the morphology of the thin film, which can be controlled through chemical modifications of the pyrimidine structure. For instance, the incorporation of long alkyl chains can encourage self-assembly into highly ordered structures, thereby enhancing charge carrier mobility.
Emerging Applications in Sensors and Smart Materials
The responsiveness of liquid crystalline materials like this compound to external stimuli renders them ideal candidates for the development of cutting-edge sensors and smart materials. ingentaconnect.commdpi.comnih.gov
Liquid Crystal-Based Biochemical Sensors
Liquid crystals can exhibit dramatic optical changes in response to the binding of analytes at their interfaces. ingentaconnect.commdpi.comnih.gov This principle has been successfully applied to create highly sensitive biochemical sensors. For example, a thin film of a liquid crystal can be chemically functionalized to specifically bind to a target molecule, such as a protein or a DNA strand. This binding event disrupts the uniform alignment of the liquid crystal molecules, resulting in a change in the optical texture that is easily observable using a polarized light microscope. ingentaconnect.commdpi.comnih.gov The amplification of a molecular-level binding event into a macroscopic and readily detectable optical signal is a significant advantage of these sensor platforms. nih.gov
Stimuli-Responsive Materials and Soft Robotics
The ability of liquid crystals to alter their molecular orientation in response to external stimuli such as electric fields, temperature changes, or light makes them a key class of stimuli-responsive materials. ingentaconnect.commdpi.comsjtu.edu.cnrsc.orgresearchgate.net This property is being actively explored for applications in soft robotics, which requires materials capable of controlled shape change or movement. sjtu.edu.cnrsc.orgresearchgate.net For instance, liquid crystal elastomers, which are cross-linked networks of liquid crystal polymers, can undergo significant, reversible shape changes upon exposure to heat or light. sjtu.edu.cnrsc.orgnih.gov While this compound is a small molecule, its behavior provides valuable insights for the design of more complex liquid crystalline systems for these futuristic applications.
Research Outlook and Unexplored Avenues for this compound Research
The research landscape for this compound and its analogs remains fertile with numerous unexplored possibilities. A primary direction for future research lies in the synthesis of new derivatives with varied alkyl chain lengths and diverse functional groups to further modulate their mesomorphic and electronic properties. A systematic investigation into how these molecular modifications influence device performance in OLEDs and OFETs could pave the way for a new generation of high-performance organic electronic materials.
Another promising research avenue is the incorporation of this and similar pyrimidine-based liquid crystals into more complex supramolecular architectures, such as block copolymers or dendrimers. This could lead to the discovery of novel self-assembly behaviors and the creation of materials with hierarchical structures and enhanced functionalities. Furthermore, a more in-depth study of the response of its liquid crystal phases to a broader range of chemical and biological analytes could significantly expand its utility in the field of sensing. The exploration of its behavior in confined geometries, such as within nanopores or as a component of composite materials, also represents an exciting frontier for future scientific inquiry.
Integration into Advanced Device Architectures
The integration of phenyl-pyrimidine derivatives into advanced device architectures is a burgeoning field of research. The inherent liquid crystalline properties of many such compounds, including potentially this compound, make them prime candidates for next-generation liquid crystal displays (LCDs) and spatial light modulators. Specifically, calamitic liquid crystals based on a 5-phenyl-pyrimidine core have been investigated for their "de Vries smectic" characteristics. researchgate.netaps.orgnih.gov These materials exhibit minimal layer shrinkage at the transition between the Smectic-A (SmA) and Smectic-C (SmC) phases, a highly desirable property for creating faster, more efficient, and higher-resolution displays. The hexyloxy and octyl chains in this compound are expected to play a crucial role in defining its mesophase behavior and temperature range, which are critical parameters for device operation.
Beyond displays, the electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comalfa-chemistry.comresearchgate.net Phenyl-pyrimidine derivatives are being actively explored as emitters, particularly for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve near-100% internal quantum efficiency. nih.gov By carefully balancing the electron-donating and -accepting moieties within the molecule, it is possible to tune the emission color and efficiency. The structure of this compound could be a foundational design for developing new bipolar host materials that facilitate efficient charge transport and recombination, leading to brighter and more stable OLEDs. Furthermore, the high dielectric permittivity observed in some phenyl-pyrimidine-based liquid crystals suggests potential applications in high-density energy storage devices like supercapacitors. rsc.org
Exploration of New Functionalizations for Specific Applications
The true potential of the this compound scaffold lies in its susceptibility to targeted chemical functionalization. The core structure can be systematically modified to fine-tune its electronic and physical properties for specific applications. For instance, introducing strong electron-donating groups, such as triphenylamine (B166846) or carbazole, to the phenyl ring can enhance the charge-transfer character of the molecule, a key factor for developing efficient TADF emitters for OLEDs. mdpi.com Conversely, attaching electron-withdrawing groups, like cyano or sulfone moieties, to the pyrimidine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, improving its performance as an electron transport material. researchgate.net
Functionalization is not limited to the aromatic core. Modifying the terminal alkyl chains can have profound effects on the material's morphology and processability. For example, introducing chiral centers, such as an epoxy group, into the alkoxy chain can induce ferroelectric liquid crystalline phases, which are valuable for fast-switching optical devices. researchgate.netaps.orgnih.gov Replacing standard alkyl chains with fluorinated or siloxane-terminated chains can also dramatically alter the mesophase behavior and self-assembly properties of the material. researchgate.netaps.org These modifications allow for precise control over the molecular packing in thin films, which is critical for optimizing charge mobility in Organic Thin-Film Transistors (OFETs). alfa-chemistry.com Such strategic functionalizations can transform a general liquid crystal material into a highly specialized component for a targeted photonic or electronic device. researchgate.netacs.orgnih.gov
Synergistic Studies Combining Experimental and Computational Approaches
The future advancement of materials like this compound will heavily rely on the close integration of experimental synthesis and characterization with computational modeling. This synergistic approach accelerates the discovery and optimization of new functional materials by allowing researchers to predict properties before undertaking complex and time-consuming synthesis. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the molecular geometry, frontier molecular orbital (HOMO/LUMO) energy levels, and excited state properties of new pyrimidine derivatives. mdpi.com These calculations can guide synthetic chemists in deciding which functional groups to add to achieve desired electronic or optical properties. For example, computational screening can identify candidate molecules with a small energy gap between their singlet and triplet states, a prerequisite for efficient TADF emitters. nih.gov Molecular dynamics simulations can also predict the liquid crystalline phase behavior and self-assembly characteristics of these molecules, providing insights into how they will perform in a device. mdpi.com
These computational predictions are then validated and refined through experimental characterization. Techniques such as differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD) are used to determine the liquid crystalline phases and transition temperatures. researchgate.netaps.org Spectroscopic methods, including UV-Vis absorption and photoluminescence spectroscopy, provide data on the optical properties, while electrochemical techniques like cyclic voltammetry are used to measure the HOMO and LUMO energy levels. mdpi.com This continuous feedback loop between theoretical prediction and experimental validation is essential for building a comprehensive understanding of structure-property relationships and for the rational design of the next generation of phenyl-pyrimidine-based materials for organic electronics and photonics.
Q & A
Q. What are the recommended synthesis methods for 2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine, and how can purity be ensured?
Methodological Answer: A typical synthesis involves multi-step organic reactions, including nucleophilic substitution and pyrimidine ring formation. For example, alkylation of 4-hydroxyphenyl derivatives with hexyl bromide under basic conditions (e.g., NaOH in dichloromethane) can yield intermediates, followed by coupling with octyl-substituted pyrimidine precursors . Purity Assurance:
- Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for purification.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
| Synthesis Step | Reagents/Conditions | Yield | Purity Validation |
|---|---|---|---|
| Alkylation | Hexyl bromide, NaOH, DCM | 65-75% | TLC (Rf = 0.4) |
| Pyrimidine coupling | Pd catalyst, reflux | 50-60% | HPLC (>98%) |
Q. What safety protocols are critical during experimental handling of this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., reflux) .
- Waste Management : Segregate organic waste (e.g., DCM, unreacted precursors) in halogenated solvent containers. Collaborate with certified waste disposal agencies for incineration .
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent contamination .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- H/C NMR : Assign peaks for hexyloxy (δ 3.8–4.0 ppm, -OCH-) and octyl chain (δ 0.8–1.5 ppm, alkyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error.
- FT-IR : Identify C-O-C (1250 cm) and pyrimidine ring (1600 cm) stretches .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers. Software like Gaussian or ORCA can predict intermediates in alkylation steps .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu) .
| Computational Tool | Application | Outcome |
|---|---|---|
| DFT (B3LYP/6-31G*) | Transition state energy analysis | Identified rate-limiting step |
| QSAR Models | Solvent selection optimization | Predicted 15% yield improvement |
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
- Controlled Replication : Standardize experimental conditions (e.g., heating rate for melting point determination).
- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting point measurement and dynamic light scattering (DLS) for solubility profiling in polar/nonpolar solvents .
- Cross-Lab Collaboration : Share samples with independent labs to validate data reproducibility .
Q. What experimental designs are recommended for studying biological interactions (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to identify key binding residues .
| Assay Type | Key Parameters | Outcome Example |
|---|---|---|
| Fluorescence Binding | λ = 280 nm, λ = 340 nm | K = 12.3 ± 1.5 µM |
| MD Simulation | AMBER force field, SPC water | Identified hydrophobic pocket interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
